2-Nitro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Nitro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .
Molecular Structure Analysis
The molecular structure of 2-Nitro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and a formyl group (CHO) . The average molecular weight is 219.117 Da .Physical And Chemical Properties Analysis
2-Nitro-4-(trifluoromethyl)benzaldehyde is a solid substance . It has a density of 1.5±0.1 g/cm3, a boiling point of 273.8±40.0 °C at 760 mmHg, and a flash point of 119.4±27.3 °C . The compound has a molar refractivity of 44.5±0.3 cm3, and a molar volume of 146.5±3.0 cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“2-Nitro-4-(trifluoromethyl)benzaldehyde” has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines . These compounds are widely used in medicinal chemistry due to their biological activities.
Pharmaceutical Applications
This compound is also used in the synthesis of pharmaceuticals, including anti-cancer and antibiotics drugs . The trifluoromethyl group in the compound can enhance the lipophilicity and metabolic stability of the drugs.
Kinetic Studies
“2-Nitro-4-(trifluoromethyl)benzaldehyde” is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . The nitro group can act as a leaving group in nucleophilic substitution reactions, which is useful in studying reaction mechanisms.
Wittig Reaction
This compound is also used in the Wittig reaction, a popular method for the synthesis of alkenes from aldehydes or ketones . The trifluoromethyl group can stabilize the ylide intermediate in the reaction.
Safety and Hazards
2-Nitro-4-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSYMGKKRHIYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457268 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
109466-87-7 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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